3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an epoxide, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyridine ring, followed by the introduction of the undecadienyl side chain. The final steps would involve the formation of the epoxide and the hydroxyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The pyridine ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Due to its unique structure, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In materials science, the compound could be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol would depend on its specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The epoxide group could form covalent bonds with nucleophilic sites in proteins, while the pyridine ring might engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxirane: Lacks the butanol side chain.
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-butanol: Lacks the epoxide group.
3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxirane-2-butanol: Different positioning of the epoxide and hydroxyl groups.
Uniqueness
The unique combination of the pyridine ring, epoxide, and hydroxyl group in 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol makes it distinct from other similar compounds
Properties
IUPAC Name |
(1E,5E)-1-[6-[3-(4-hydroxybutyl)oxiran-2-yl]pyridin-2-yl]undeca-1,5-dien-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-2-3-4-5-6-7-12-19(25)16-15-18-11-10-13-20(23-18)22-21(26-22)14-8-9-17-24/h6-7,10-11,13,15-16,19,21-22,24-25H,2-5,8-9,12,14,17H2,1H3/b7-6+,16-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPCZYKYJVAAG-OOSDOLGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC1=NC(=CC=C1)C2C(O2)CCCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC(/C=C/C1=NC(=CC=C1)C2C(O2)CCCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118867-16-6 |
Source
|
Record name | 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118867166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.